molecular formula C6H9NO2 B13161299 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid

2-Azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B13161299
M. Wt: 127.14 g/mol
InChI Key: XBEMWFUKTKDJKP-UHFFFAOYSA-N
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Description

2-Azabicyclo[310]hexane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves several steps, starting from readily available precursors. One common method includes the amino protection of glutamic acid, followed by 4-dimethylaminopyridine (DMAP) catalytic cyclization, reduction-dehydration into alkene, asymmetric Simmons-Smith reaction, and hydrolysis . Another approach involves the use of palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar multi-step processes as those used in laboratory settings, with optimizations for scale and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ring structure or reduce double bonds.

    Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated ring structures.

Scientific Research Applications

2-Azabicyclo[3.1.0]hexane-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied as inhibitors of dipeptidyl peptidase-4 (DPP-IV), an enzyme involved in glucose metabolism . The compound’s bicyclic structure allows it to fit into the active site of the enzyme, thereby inhibiting its activity and exerting therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-2-3-1-4(3)7-5/h3-5,7H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEMWFUKTKDJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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